![molecular formula C14H13BO4 B8323534 [4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]phenyl]methanol CAS No. 1187188-60-8](/img/structure/B8323534.png)
[4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]phenyl]methanol
概要
説明
The compound 4-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzenemethanol , also known by its Unique Ingredient Identifier (UNII) [4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]phenyl]methanol , is a chemical substance with the molecular formula C14H13BO4 and a molecular weight of 256.06 . This compound is characterized by its achiral nature and lack of defined stereocenters .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzenemethanol involves the reaction of benzenemethanol derivatives with benzoxaborol intermediates under controlled conditions. The specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity 4-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzenemethanol suitable for various applications .
化学反応の分析
Types of Reactions
4-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzenemethanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and substituted benzenemethanol compounds, which can be further utilized in various chemical syntheses .
科学的研究の応用
4-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzenemethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in treating various diseases.
Industry: It is utilized in the development of advanced materials and chemical processes
作用機序
The mechanism of action of 4-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzenemethanol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved .
類似化合物との比較
Similar Compounds
Compounds similar to 4-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzenemethanol include other benzoxaborol derivatives and benzenemethanol analogs. Examples include:
- 4-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)oxy]benzenemethanol
- 4-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-4-yl)oxy]benzenemethanol .
Uniqueness
The uniqueness of 4-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzenemethanol lies in its specific structural configuration, which imparts distinct chemical and biological properties. Its achiral nature and lack of stereocenters contribute to its stability and ease of synthesis compared to other similar compounds .
特性
CAS番号 |
1187188-60-8 |
|---|---|
分子式 |
C14H13BO4 |
分子量 |
256.06 g/mol |
IUPAC名 |
[4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]phenyl]methanol |
InChI |
InChI=1S/C14H13BO4/c16-8-10-1-3-12(4-2-10)19-13-5-6-14-11(7-13)9-18-15(14)17/h1-7,16-17H,8-9H2 |
InChIキー |
ZYSMVTJFVYIMEE-UHFFFAOYSA-N |
正規SMILES |
B1(C2=C(CO1)C=C(C=C2)OC3=CC=C(C=C3)CO)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
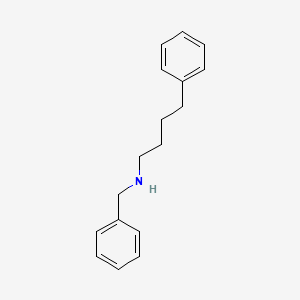

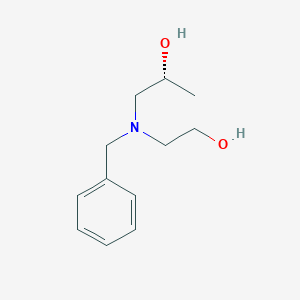


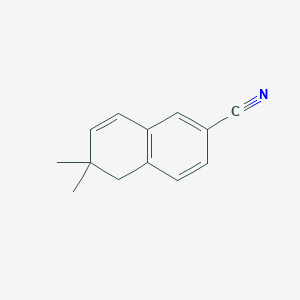

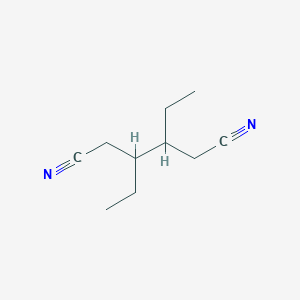

![3-Propionyl-2H-cyclohepta[b]furan-2-one](/img/structure/B8323506.png)
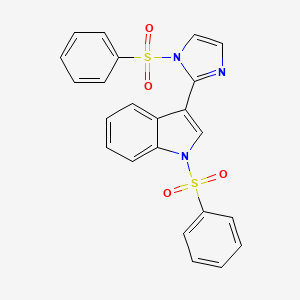
![benzyl N-[1-(5-bromopyridin-2-yl)cyclopropyl]carbamate](/img/structure/B8323527.png)


